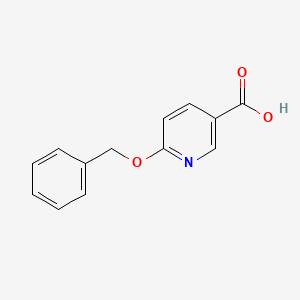

6-(Benzyloxy)nicotinic acid

Description

Significance of the Pyridine-3-Carboxylic Acid Core in Medicinal Chemistry

The pyridine-3-carboxylic acid structure, the core of nicotinic acid, is a privileged scaffold in drug discovery. nih.gov Its aromatic and electron-deficient pyridine (B92270) ring can engage in various non-covalent interactions, such as π-π stacking and hydrogen bonding, with biological targets, thereby enhancing binding affinity. nih.gov The carboxylic acid group provides a crucial point for interaction, often acting as a hydrogen bond donor or acceptor, and can coordinate with metal ions in enzyme active sites. nih.gov This combination of features makes the pyridine-3-carboxylic acid core a valuable starting point for the design of new drugs. nih.gov

The versatility of this core is further demonstrated by the ease with which the pyridine ring can be substituted at various positions, allowing for the fine-tuning of a molecule's physicochemical properties and biological activity. nih.gov This structural flexibility has led to the development of a plethora of approved drugs for a wide range of conditions, including tuberculosis, cancer, diabetes, and Alzheimer's disease. nih.govnih.gov

Overview of Substituted Nicotinic Acid Derivatives as Research Subjects

The chemical modification of the nicotinic acid scaffold has yielded a vast library of derivatives with diverse therapeutic applications. chemistryjournal.netnih.gov These derivatives have been investigated for their potential as analgesic, anti-inflammatory, antioxidant, and antimicrobial agents. chemistryjournal.netresearchgate.net For instance, the introduction of aryl groups at the 2-position of nicotinic acid has led to compounds with significant analgesic and anti-inflammatory properties. jst.go.jpnih.gov

Furthermore, substituted nicotinic acid derivatives are not only explored for their pharmaceutical potential but also in the field of agrochemicals. chemimpex.com Certain derivatives have been developed as herbicides and insecticides, highlighting the broad utility of this chemical class. sci-hub.box The ongoing research into new synthetic methodologies for nicotinic acid derivatives continues to expand the chemical space available for exploration. nih.gov

Contextualization of the 6-(Benzyloxy)nicotinic Acid Motif within Nicotinoid Chemistry

Within the extensive family of nicotinic acid derivatives, the this compound motif represents a specific and synthetically useful building block. The introduction of a benzyloxy group at the 6-position of the pyridine ring significantly alters the electronic properties and steric profile of the molecule. This substitution can influence the reactivity of the carboxylic acid group and provide additional interaction points for biological targets.

Detailed Research Findings on this compound

While dedicated studies on the biological activities of this compound are limited, its synthesis and chemical properties are of significant interest to the research community.

Synthesis of this compound

A documented synthetic route to this compound involves the hydrolysis of the corresponding nitrile precursor, 6-benzyloxy-nicotinonitrile. The reaction is typically carried out in a mixture of ethanol (B145695) and water with sodium hydroxide (B78521) as the base, followed by heating. After the reaction is complete, the solvent is removed, and the product is isolated by acidification and extraction. This method provides a high yield of the desired carboxylic acid.

| Reagent | Molar Equivalent |

| 6-benzyloxy-nicotinonitrile | 1.0 |

| Sodium Hydroxide | 5.0 |

| Ethanol | Solvent |

| Water | Solvent |

| This interactive table summarizes the key reagents in the synthesis of this compound. |

Physicochemical Properties

The physicochemical properties of this compound are important for its handling, storage, and application in further chemical reactions.

| Property | Value |

| Molecular Formula | C13H11NO3 |

| Molecular Weight | 229.23 g/mol |

| CAS Number | 94084-76-1 |

| This interactive table presents key physicochemical data for this compound. bldpharm.com |

Structure

3D Structure

Properties

IUPAC Name |

6-phenylmethoxypyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO3/c15-13(16)11-6-7-12(14-8-11)17-9-10-4-2-1-3-5-10/h1-8H,9H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZIVKNLUMBURSC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=NC=C(C=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20916578 | |

| Record name | 6-(Benzyloxy)pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20916578 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

94084-76-1 | |

| Record name | 94084-76-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=125840 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-(Benzyloxy)pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20916578 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 6 Benzyloxy Nicotinic Acid and Its Derivatives

Direct Synthesis Approaches to 6-(Benzyloxy)nicotinic Acid

Direct synthesis primarily involves the O-benzylation of a pre-existing 6-hydroxynicotinic acid scaffold. This method is favored for its straightforward nature, converting a readily available starting material into the desired product.

The most common method for introducing the benzyl (B1604629) group onto the oxygen atom at the 6-position of a nicotinic acid precursor is the Williamson ether synthesis. nih.gov This reaction involves the deprotonation of the hydroxyl group of a 6-hydroxynicotinic acid derivative to form an alkoxide, which then acts as a nucleophile to attack a benzyl halide, such as benzyl bromide or benzyl chloride. nih.govorgsyn.org

The precursor, 6-hydroxynicotinic acid, exists in tautomeric equilibrium with its 2-pyridone form, 6-oxo-1,6-dihydropyridine-3-carboxylic acid. The benzylation can occur on either the oxygen or nitrogen atom. However, selective O-benzylation can be achieved under specific conditions. mdpi.com Alternative, milder methods for benzylation exist to avoid the harsh basic conditions of the traditional Williamson ether synthesis, which is beneficial for substrates with sensitive functional groups. nih.govorgsyn.org These can involve reagents like 2-benzyloxy-1-methylpyridinium triflate (Bn-OPT), which allows for benzylation under nearly neutral thermal conditions. orgsyn.org

The success of the O-benzylation reaction is highly dependent on the chosen reaction conditions. Key parameters include the base, solvent, temperature, and benzylating agent.

Base: Strong bases like sodium hydride (NaH) are effective for deprotonating the hydroxyl group, typically in an anhydrous solvent like N,N-dimethylformamide (DMF) or tetrahydrofuran (THF). nih.gov Weaker bases, such as potassium carbonate (K₂CO₃), are also commonly used, often in polar aprotic solvents like acetonitrile (B52724) or acetone. orgsyn.orgmdpi.com

Solvent: Anhydrous polar aprotic solvents like DMF are frequently employed as they effectively dissolve the reactants and facilitate the Sₙ2 reaction mechanism. nih.govorgsyn.org

Benzylating Agent: Benzyl bromide (BnBr) is often preferred over benzyl chloride (BnCl) due to the higher reactivity of the bromide as a leaving group. nih.gov

Optimization: Microwave irradiation has been shown to accelerate the reaction, leading to higher yields in shorter time frames compared to conventional heating. mdpi.com For substrates that are sensitive to strongly basic conditions, alternative methods using reagents like 2-benzyloxy-1-methyl-pyridinium triflate (Bn-OPT) with an acid scavenger such as magnesium oxide (MgO) can provide the desired O-benzylated product chemoselectively. orgsyn.org

The table below summarizes typical conditions for O-benzylation.

| Precursor | Benzylating Agent | Base | Solvent | Conditions | Yield | Reference |

| 2-Oxo-4,6-dimethyl-1,2-dihydropyridine-3-carbonitrile | Benzyl bromide | K₂CO₃ | Acetonitrile | 150 °C, 10 min (Microwave) | 91% | mdpi.com |

| Generic Alcohol (R-OH) | Benzyl bromide | NaH | DMF | 0 °C to room temp. | N/A | nih.gov |

| 2-Methyl-3-nitrophenol | Benzyl chloride | K₂CO₃ | DMF | 90 °C, 3 hr | 90% | orgsyn.org |

Multi-Step Synthetic Routes Incorporating the this compound Moiety

Multi-step syntheses allow for the construction of the this compound moiety from different starting materials, often involving the formation of key intermediates that are later converted to the final product.

A common strategy involves the synthesis of 6-(benzyloxy)nicotinonitrile as a key intermediate. The nitrile group serves as a precursor to the carboxylic acid and can be introduced via various methods. One effective route is the O-benzylation of a 6-oxo-dihydropyridine-3-carbonitrile derivative. For example, 2-(benzyloxy)-4,6-dimethylnicotinonitrile was synthesized in 90-91% yield by reacting the corresponding 2-pyridone precursor with benzyl bromide and potassium carbonate in acetonitrile. mdpi.com

Once the 6-(benzyloxy)nicotinonitrile is formed, the nitrile group can be hydrolyzed to the carboxylic acid. This hydrolysis is typically carried out under acidic or basic conditions, providing the target this compound. acs.org

The table below details the synthesis of a representative nitrile intermediate.

| Product | Starting Material | Reagents | Conditions | Yield | Reference |

| 2-(Benzyloxy)-4,6-dimethylnicotinonitrile | 2-Oxo-4,6-dimethyl-1,2-dihydropyridine-3-carbonitrile | Benzyl bromide, K₂CO₃ | Acetonitrile, 150 °C, 10 min (Microwave) | 91% | mdpi.com |

| 2-(Benzyloxy)-6-methylnicotinonitrile | 6-Methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile | Benzyl bromide, K₂CO₃ | Acetonitrile, 150 °C, 10 min (Microwave) | 73% | mdpi.com |

This compound is a valuable intermediate whose carboxylic acid group can be readily transformed into other functional groups. A common first step is the conversion to a more reactive species, such as an acyl chloride. This can be achieved by treating this compound with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride. prepchem.comprepchem.com

The resulting 6-(benzyloxy)nicotinoyl chloride is a versatile intermediate that can be used to synthesize a variety of derivatives:

Esters: Reaction with alcohols yields the corresponding esters. For example, nicotinoyl chloride hydrochloride has been reacted with choline chloride in the presence of pyridine (B92270) to form O-nicotinoylcholine chloride. google.com

Amides: Reaction with primary or secondary amines produces amides.

This derivatization highlights the utility of this compound as a building block in the synthesis of more complex molecules, with the benzyloxy group serving as a stable protecting group that can be removed at a later stage if necessary.

Regioselective Functionalization and Derivatization Strategies

The synthetic utility of this compound is significantly enhanced by the ability to selectively functionalize the pyridine ring. The presence of the benzyloxy group at C-6 and the carboxylic acid at C-3 introduces electronic biases and provides steric influences that, along with modern synthetic methods, allow for controlled derivatization at the remaining C-2, C-4, and C-5 positions.

Directed Functionalization at Pyridine C-2, C-4, C-5, and C-6 Positions

The functionalization of the pyridine ring is a cornerstone of heterocyclic chemistry, though achieving regioselectivity can be challenging due to the inherent electronic properties of the ring. researchgate.netrsc.org The development of Directed ortho Metalation (DoM) has provided a powerful tool for the regioselective functionalization of aromatic systems. wikipedia.orgorganic-chemistry.org In this strategy, a directing metalation group (DMG) coordinates to an organolithium reagent, directing deprotonation (lithiation) to the adjacent ortho position. wikipedia.org

In the context of this compound and its derivatives, both the carboxylic acid (as a carboxylate) and the benzyloxy group can act as DMGs. The pyridine nitrogen itself also influences the ring's reactivity. The functionalization outcome depends on the interplay between these directing effects and the reaction conditions.

Functionalization at C-2 and C-4: The carboxylic acid group at the C-3 position is a powerful DMG that can direct metalation to both the C-2 and C-4 positions. The choice of base and reaction conditions can often be tuned to favor one position over the other. For many pyridine derivatives, lithiation adjacent to the ring nitrogen at C-2 is kinetically favored, but functionalization at C-4 can be achieved with carefully selected reagents. uwindsor.ca

Functionalization at C-5: The benzyloxy group at C-6 can direct metalation to the C-5 position. The oxygen atom acts as a Lewis base, coordinating the lithium reagent and facilitating proton abstraction from the adjacent C-5 carbon. This allows for the introduction of a wide range of electrophiles specifically at this site.

Functionalization at C-6: While the C-6 position is already substituted, derivatization often involves the initial synthesis of 6-chloronicotinic acid, followed by nucleophilic substitution with sodium benzoxide to install the benzyloxy group. Further functionalization at this position would typically require cleavage of the benzyl ether to reveal the 6-hydroxy group, which can then be converted to other functionalities (e.g., triflate) for cross-coupling reactions.

The regioselectivity of C-H functionalization on the pyridine ring is a subject of extensive research, with transition metal-catalyzed reactions providing alternatives to DoM. nih.gov These methods can offer different or complementary regioselectivities depending on the catalyst and directing group employed.

The table below outlines the expected primary sites of functionalization based on directing group effects in derivatives of this compound.

| Directing Group (Position) | Method | Primary Functionalization Site(s) |

| Carboxylic Acid (C-3) | Directed ortho Metalation (DoM) | C-2, C-4 |

| Benzyloxy (C-6) | Directed ortho Metalation (DoM) | C-5 |

| Pyridine Nitrogen | Transition Metal Catalysis | C-2, C-4 |

Biosynthetic Considerations of Nicotinic Acid Derivatives Relevant to 6-Substitution

While this compound is a synthetic compound, primarily used for its role as a protected precursor in organic synthesis, the functionalization of the nicotinic acid scaffold at the C-6 position has clear precedents in biological systems. The biosynthesis of pyridine alkaloids, particularly in plants and bacteria, provides insight into the enzymatic machinery capable of modifying this position. researchgate.netgenome.jp

A key metabolic pathway for nicotinic acid (niacin) degradation in aerobic bacteria, such as Pseudomonas putida, involves the hydroxylation of the pyridine ring. researchgate.net The first step in this pathway is the regioselective oxidation of nicotinic acid to 6-hydroxynicotinic acid. This transformation is catalyzed by the enzyme nicotinic acid hydroxylase . researchgate.net This enzymatic step demonstrates that the C-6 position is biologically accessible for functionalization.

The resulting 6-hydroxynicotinic acid is a crucial intermediate in the bacterial catabolic pathway. It is further processed by another enzyme, 6-hydroxynicotinic acid 3-monooxygenase (NicC) , which catalyzes a unique decarboxylative hydroxylation to yield 2,5-dihydroxypyridine. researchgate.netnih.gov The existence of these enzymes highlights a natural pathway for the specific introduction of a hydroxyl group at the C-6 position of the nicotinic acid core. This 6-hydroxy intermediate is the direct precursor used in the chemical synthesis of this compound, linking the synthetic molecule to a biologically relevant precursor.

Furthermore, in the biosynthesis of nicotine and related pyridine alkaloids in plants of the Nicotiana genus, nicotinic acid is a foundational precursor. researchgate.net Isotopic labeling studies have shown that during the condensation of the nicotinic acid-derived pyridine ring with the pyrrolidine ring precursor, the hydrogen atom at the C-6 position of nicotinic acid is lost. researchgate.net This implies that the C-6 position is an active site for enzymatic transformation during the formation of the alkaloid scaffold.

Although there are no known biosynthetic pathways for the direct O-benzylation of 6-hydroxynicotinic acid, the enzymatic formation of the 6-hydroxy precursor is a highly relevant biosynthetic consideration. It establishes that nature has evolved specific catalysts to functionalize the C-6 position of the nicotinic acid ring, a key structural feature of the title compound.

Advanced Spectroscopic and Analytical Characterization Methodologies

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-Resolution NMR spectroscopy is the most powerful tool for determining the precise molecular structure of 6-(Benzyloxy)nicotinic acid in solution. Through a combination of one-dimensional and two-dimensional experiments, a complete picture of the proton and carbon environments and their connectivities can be assembled. e-bookshelf.de

The ¹H NMR spectrum provides information on the chemical environment and connectivity of hydrogen atoms in the molecule. For this compound, the spectrum is expected to show distinct signals for the protons of the benzyl (B1604629) group and the pyridine (B92270) ring.

The benzylic protons (H-7') are anticipated to appear as a sharp singlet due to the absence of adjacent protons for coupling. The five protons of the phenyl ring typically resonate in the aromatic region, often as a complex multiplet. The three protons on the trisubstituted pyridine ring are expected to appear as distinct doublets or doublets of doublets, with their specific chemical shifts and coupling constants being indicative of their positions relative to the nitrogen atom and the two substituents. The acidic proton of the carboxylic acid group may appear as a broad singlet, with its chemical shift being highly dependent on the solvent and concentration.

Table 1: Expected ¹H NMR Chemical Shifts and Multiplicities for this compound (Note: Data are predicted based on analysis of similar structures. Actual values may vary based on solvent and experimental conditions.)

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Coupling Constant (J, Hz) |

| H-2 | ~8.9 - 9.1 | d | ~2.0 - 2.5 |

| H-4 | ~8.2 - 8.4 | dd | ~8.0 - 8.5, ~2.0 - 2.5 |

| H-5 | ~6.9 - 7.1 | d | ~8.0 - 8.5 |

| Phenyl-H (H-2' to H-6') | ~7.3 - 7.5 | m | - |

| Benzylic CH₂ | ~5.4 - 5.6 | s | - |

| Carboxylic Acid OH | ~13.0 - 13.5 | br s | - |

d = doublet, dd = doublet of doublets, m = multiplet, s = singlet, br s = broad singlet

The ¹³C NMR spectrum reveals the number of unique carbon environments and provides information about the type of carbon (e.g., C, CH, CH₂, CH₃). For this compound, with the molecular formula C₁₃H₁₁NO₃, a total of 13 distinct carbon signals are expected, unless there is an accidental overlap of resonances.

The spectrum would feature a signal for the carbonyl carbon of the carboxylic acid at the downfield end (~165-170 ppm). The carbons of the pyridine and phenyl rings resonate in the aromatic region (~110-165 ppm). The benzylic CH₂ carbon signal is expected in the aliphatic ether region (~70 ppm). The specific chemical shifts are influenced by the electronic effects of the substituents. researchgate.net

Table 2: Expected ¹³C NMR Chemical Shifts for this compound (Note: Data are predicted based on analysis of similar structures. Actual values may vary based on solvent and experimental conditions.)

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

| C=O (Carboxylic Acid) | ~166.0 |

| C-6 (Pyridine) | ~163.0 |

| C-2 (Pyridine) | ~151.0 |

| C-4 (Pyridine) | ~140.0 |

| C-1' (Phenyl, ipso) | ~136.0 |

| C-2', C-6' (Phenyl) | ~128.8 |

| C-4' (Phenyl) | ~128.5 |

| C-3', C-5' (Phenyl) | ~128.2 |

| C-3 (Pyridine) | ~124.0 |

| C-5 (Pyridine) | ~112.0 |

| CH₂ (Benzylic) | ~70.5 |

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbons. For this compound, COSY would show correlations between H-4 and H-5 of the pyridine ring. mdpi.com

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton with the carbon atom it is directly attached to. It allows for the definitive assignment of carbon signals for all protonated carbons (CH, CH₂, CH₃).

HMBC (Heteronuclear Multiple Bond Correlation): This is one of the most informative experiments, showing correlations between protons and carbons that are two or three bonds away. Key expected HMBC correlations for confirming the structure include:

Correlation from the benzylic CH₂ protons to the pyridine C-6 and the phenyl C-1'.

Correlations from the pyridine proton H-2 to carbons C-3, C-4, and C-6.

Correlations from the pyridine proton H-4 to carbons C-2, C-3, C-5, C-6, and the carboxylic C=O. mdpi.com

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close to each other in space, irrespective of their bonding. A key NOESY correlation would be expected between the benzylic CH₂ protons and the pyridine proton at H-5, confirming their spatial proximity. nih.gov

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is an essential technique for confirming the elemental composition of a molecule by providing a highly accurate mass measurement. rsc.org For this compound (C₁₃H₁₁NO₃), the theoretical exact mass is 229.0739 Da.

An HRMS analysis, typically using electrospray ionization (ESI), would be expected to show a prominent ion peak for the protonated molecule ([M+H]⁺) at an m/z value extremely close to 229.0812. mdpi.comrsc.org The ability to measure the mass to within a few parts per million (ppm) of the calculated value provides strong evidence for the molecular formula, distinguishing it from other potential structures with the same nominal mass.

Table 3: HRMS Data for Molecular Formula Confirmation

| Parameter | Value |

| Molecular Formula | C₁₃H₁₁NO₃ |

| Calculated Exact Mass | 229.07389 Da |

| Expected Ion (ESI+) | [M+H]⁺ |

| Expected m/z | 229.08117 |

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to bond vibrations. temple.edu

The FTIR spectrum of this compound is expected to display several characteristic absorption bands:

A very broad absorption in the range of 2500-3300 cm⁻¹ due to the O-H stretching vibration of the hydrogen-bonded carboxylic acid.

A strong, sharp absorption band around 1700-1725 cm⁻¹ corresponding to the C=O (carbonyl) stretch of the carboxylic acid. researchgate.net

Several sharp absorptions between 1450-1600 cm⁻¹ due to C=C and C=N stretching vibrations within the aromatic pyridine and phenyl rings.

Characteristic C-O stretching vibrations for the ether linkage (Ar-O-CH₂) and the carboxylic acid (C-O) are expected between 1200-1300 cm⁻¹ and 1000-1100 cm⁻¹. researchgate.net

Table 4: Expected FTIR Absorption Bands for this compound (Note: Based on data from analogous structures.)

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

| O-H stretch (Carboxylic acid) | 2500 - 3300 | Broad, Strong |

| C-H stretch (Aromatic) | 3000 - 3100 | Medium |

| C-H stretch (Aliphatic) | 2850 - 3000 | Medium |

| C=O stretch (Carboxylic acid) | 1700 - 1725 | Strong |

| C=C / C=N stretch (Aromatic rings) | 1450 - 1600 | Medium-Strong |

| C-O stretch (Ether & Acid) | 1000 - 1300 | Strong |

Elemental Analysis and Purity Assessment Techniques (e.g., HPLC, GC-MS)

Beyond structural confirmation, it is critical to assess the purity of a synthesized compound. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are standard methods for this purpose.

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is a widely used method for analyzing the purity of compounds like this compound. scispace.com A typical setup would involve a C18 column with a mobile phase consisting of an acidified aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol. The compound would be detected by a UV detector, likely at a wavelength around 260 nm where the pyridine ring absorbs strongly. A pure sample would exhibit a single major peak at a characteristic retention time. The presence of other peaks would indicate impurities, which can be quantified by their peak area percentages. researchgate.netplos.org

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is another powerful technique for separation and identification of volatile compounds. mdpi.com Due to the low volatility and polar nature of the carboxylic acid group, this compound would likely require derivatization prior to GC analysis. Esterification of the carboxylic acid (e.g., to its methyl or trimethylsilyl (B98337) ester) would increase its volatility and improve its chromatographic behavior. myfoodresearch.com The gas chromatogram would separate the derivatized product from any volatile impurities, and the coupled mass spectrometer would provide mass spectra for each eluting peak, aiding in the identification of the main component and any byproducts. derpharmachemica.com

Structure Activity Relationship Sar Studies and Computational Chemistry

Systematic Elucidation of Key Structural Features for Biological Potency

Influence of Substituents at the 6-Position on Activity Profile

The nature of the substituent at the 6-position of the pyridine (B92270) core is a key determinant of a molecule's interaction with its biological target. Research on analogous compounds, such as 6-substituted nicotine derivatives, provides a valuable framework for understanding these influences. Studies have shown that the biological affinity of these analogs is not governed by a single property, such as the electronic nature (σ) or lipophilicity (π) of the substituent alone. researchgate.net Instead, a combination of factors, including the steric bulk and lipophilicity, collectively dictates the activity profile. researchgate.net

For instance, in a series of 6-substituted nicotine analogs evaluated for their binding affinity at nicotinic acetylcholinergic receptors (nAChRs), a clear relationship emerged between the size and nature of the substituent and the resulting biological potency. researchgate.net It was found that while lipophilic substituents at this position can contribute positively to affinity, this benefit is modulated by the substituent's size; an increase in steric volume can lead to a decrease in affinity. researchgate.net This suggests an optimally sized hydrophobic pocket in the receptor binding site.

| Compound | 6-Position Substituent | Binding Affinity (Ki, nM) | Reference |

|---|---|---|---|

| 6-Bromonicotine | -Br | 0.45 | researchgate.net |

| 6-Fluoronicotine | -F | 1.1 | researchgate.net |

| 6-Methoxynicotine | -OCH3 | 22 | researchgate.net |

Contribution of the Benzyloxy Moiety to Ligand-Target Interactions

The benzyloxy group at the 6-position is more than a simple bulky substituent; its unique combination of a flexible ether linkage and an aromatic phenyl ring allows for specific and favorable interactions within a receptor's binding site. This moiety can significantly enhance binding affinity and biological activity.

Studies on related structures have underscored the importance of the benzyloxy group. For example, a series of chalcones featuring a para-positioned benzyloxy group demonstrated enhanced inhibitory activity against the human monoamine oxidase B (hMAO-B) enzyme. nih.gov This enhancement was attributed to the ability of the benzyloxy group to form stabilizing π-π stacking interactions within the enzyme's active site. nih.gov The flexibility of the ether linkage allows the benzyl (B1604629) group to orient itself optimally to engage with aromatic amino acid residues, such as tryptophan, phenylalanine, or tyrosine, which are common in ligand-binding pockets. These hydrophobic and π-stacking interactions are crucial for anchoring the ligand and achieving high-affinity binding.

Molecular Docking Simulations

Molecular docking is a powerful computational tool used to predict the preferred orientation and conformation of a ligand when bound to a target macromolecule. researchgate.netdergipark.org.tr These simulations provide invaluable insights into the molecular basis of ligand recognition and help rationalize observed SAR data.

Prediction of Binding Modes and Conformational Analysis

For 6-(Benzyloxy)nicotinic acid, molecular docking simulations would be employed to generate and evaluate potential binding poses within a target's active site. The process involves placing the flexible ligand into the binding pocket in numerous possible orientations and allowing its rotatable bonds to explore conformational space. Each resulting pose is then scored based on a function that estimates the binding affinity, with lower energy scores typically indicating more favorable interactions. nih.gov

A key aspect of this analysis is the conformational flexibility of the benzyloxy group. The torsion angles of the C-O-C ether linkage allow the benzyl ring to adopt various positions relative to the pyridine core. Docking studies can predict whether a specific conformation is preferred upon binding, which can be critical for aligning the key interacting elements of the ligand with their counterparts in the receptor. researchgate.net

Identification of Key Interacting Residues and Binding Site Characteristics

Beyond predicting the binding pose, docking simulations reveal the specific non-covalent interactions that stabilize the ligand-receptor complex. For this compound, several key interactions can be predicted:

Hydrogen Bonding: The carboxylic acid group is a potent hydrogen bond donor and acceptor and is likely to interact with polar or charged amino acid residues such as arginine, lysine (B10760008), aspartate, or glutamate. nih.govmdpi.com The nitrogen atom in the pyridine ring can also act as a hydrogen bond acceptor.

π-π Stacking: Both the pyridine and the benzyl aromatic rings can engage in π-π stacking interactions with aromatic residues like tyrosine (Tyr), phenylalanine (Phe), and tryptophan (Trp) in the binding site. compbiol.netnih.gov

Hydrophobic Interactions: The benzyl group provides a significant hydrophobic surface that can interact favorably with nonpolar pockets within the binding site.

| Molecular Moiety | Type of Interaction | Potential Interacting Residues |

|---|---|---|

| Carboxylic Acid (-COOH) | Hydrogen Bonding, Ionic Interaction | Arg, Lys, His, Ser, Thr, Asn, Gln |

| Pyridine Ring Nitrogen | Hydrogen Bonding | Ser, Thr, Tyr |

| Benzyl Ring | π-π Stacking, Hydrophobic Interaction | Phe, Tyr, Trp, Leu, Val, Ile |

| Ether Oxygen | Hydrogen Bonding (Acceptor) | Polar residues |

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational technique that aims to build a statistical model correlating the chemical structures of a series of compounds with their biological activities. akjournals.comnih.govnih.gov These models allow for the prediction of the activity of novel, yet-to-be-synthesized compounds, thereby guiding drug design and optimization efforts.

For nicotinic acid derivatives, QSAR studies often focus on understanding how different substituents on the pyridine ring affect receptor affinity. A compelling example comes from a study of fifteen 6-substituted nicotine analogs, where researchers attempted to build a QSAR model to explain the wide range of observed binding affinities (Ki values from 0.45 to >10,000 nM). researchgate.net The analysis revealed that simple descriptors like lipophilicity (π) or electronic parameters (σ) alone were insufficient to account for the variance in activity. researchgate.net

A successful model was developed by combining two key descriptors: the lipophilicity of the substituent (π) and its molecular volume (Δ MOL VOL). researchgate.net This combined model demonstrated a strong correlation (r = 0.970) with the observed binding affinities. researchgate.net The model mathematically confirmed that while lipophilicity at the 6-position is beneficial, it is penalized by increasing steric bulk. This implies a delicate balance is required for optimal receptor fit and potency. Such QSAR models are instrumental in refining lead compounds like this compound by predicting how modifications to the benzyloxy group might further enhance biological efficacy.

| Parameter | Description | Impact on Affinity |

|---|---|---|

| π (Lipophilicity) | Describes the hydrophobic/hydrophilic nature of the substituent. | Generally, increased lipophilicity contributes positively to affinity. researchgate.net |

| Δ MOL VOL (Molecular Volume) | Represents the steric size of the substituent. | Increased volume can negatively impact affinity due to steric hindrance in the binding pocket. researchgate.net |

| σ (Electronic Effects) | Describes the electron-donating or -withdrawing nature of the substituent. | Found to be a poor predictor of affinity on its own in this series. researchgate.net |

Correlation of Molecular Descriptors with Pharmacological Effects

Molecular descriptors are numerical values that encode different structural features of a molecule. The correlation of these descriptors with the pharmacological effects of nicotinic acid derivatives is the cornerstone of SAR and QSAR studies nih.gov. For this compound, key molecular descriptors that would be correlated with its pharmacological effects include:

Lipophilicity Descriptors (e.g., LogP) : The octanol-water partition coefficient (LogP) is a measure of a molecule's lipophilicity. The presence of the benzyl group in this compound significantly increases its lipophilicity compared to nicotinic acid. This property is crucial as it influences membrane permeability and absorption, but excessively high lipophilicity can negatively impact solubility and bioavailability.

Electronic Descriptors (e.g., Hammett constants, partial charges) : These descriptors quantify the electronic properties of the molecule, such as the electron-donating or electron-withdrawing nature of substituents. The benzyloxy group can influence the electron density of the pyridine ring, which may affect the molecule's ability to interact with biological targets through electronic or hydrogen-bonding interactions.

Steric Descriptors (e.g., Molecular Weight, Molar Refractivity) : These descriptors relate to the size and shape of the molecule. The bulky benzyloxy group introduces significant steric hindrance, which can either enhance or diminish binding to a receptor's active site, depending on the site's topology. QSAR studies on nicotine agonists have indicated that large substituents can be detrimental to binding affinity, highlighting the importance of steric factors nih.gov.

Topological Descriptors : These indices describe the connectivity and branching of atoms within the molecule. They can be correlated with a wide range of biological activities.

By analyzing a series of related compounds, researchers can determine which combination of these descriptors best explains the observed variance in pharmacological activity, leading to a deeper understanding of the SAR.

Molecular Dynamics Simulations for Ligand-Protein Complex Stability

Molecular dynamics (MD) simulations are a powerful computational tool used to study the physical movement of atoms and molecules over time mdpi.com. In the context of drug discovery, MD simulations provide detailed insights into the stability of a ligand-protein complex, revealing the dynamics of their interaction at an atomic level nih.govnih.gov. This method is critical for understanding how a ligand like this compound binds to its biological target, such as the nicotinic acid receptor GPR109A, and for assessing the stability of this interaction nih.gov.

An MD simulation of the this compound-protein complex would involve:

System Setup : The initial 3D coordinates of the protein-ligand complex, often obtained from molecular docking, are placed in a simulation box filled with explicit water molecules and ions to mimic physiological conditions.

Simulation : The system's trajectory is calculated by solving Newton's equations of motion for every atom, typically over a timescale of nanoseconds to microseconds mdpi.com.

Trajectory Analysis : The resulting trajectory is analyzed to evaluate the stability of the complex. Key metrics include:

Root Mean Square Deviation (RMSD) : The RMSD of the ligand and protein backbone atoms is monitored over time. A stable, low-fluctuation RMSD value suggests that the complex has reached equilibrium and remains in a stable conformation nih.gov.

Interaction Energy : The binding free energy between the ligand and the protein can be calculated to quantify the affinity of the interaction.

Hydrogen Bond Analysis : The formation and breaking of hydrogen bonds between the ligand and specific amino acid residues in the binding site are tracked to identify key interactions that contribute to complex stability nih.gov.

In Silico Prediction of Activity Spectrum and Pharmacokinetic Properties (e.g., PASS, Lipinski's Rule of Five)

In silico tools are widely used in the early stages of drug discovery to predict the biological and pharmacokinetic properties of a compound, helping to identify promising candidates and flag potential liabilities.

Prediction of Activity Spectra for Substances (PASS)

PASS is an online tool that predicts a wide spectrum of biological activities for a given chemical structure way2drug.com. The prediction is based on a structure-activity relationship analysis of a large training set of known biologically active compounds akosgmbh.descispace.com. For a novel compound like this compound, PASS can predict thousands of potential pharmacological effects, mechanisms of action, and specific toxicities way2drug.com.

The output of a PASS prediction is a list of potential activities, each with a calculated probability of being active (Pa) and inactive (Pi). A higher Pa value (typically > 0.7) suggests the compound is very likely to exhibit that activity, while a Pa between 0.5 and 0.7 indicates a likelihood of activity with a greater chance of being a novel chemical entity for that target scispace.com. For 6-(Benzyloxy)nicotinate derivatives, PASS has been used to predict activities such as vasodilatory and phosphodiesterase inhibiting actions, which were later confirmed experimentally way2drug.com.

Lipinski's Rule of Five

Lipinski's Rule of Five is a widely used guideline to evaluate the "drug-likeness" of a chemical compound and its potential for oral bioavailability drugbank.com. The rule states that poor absorption or permeation is more likely when a compound violates more than one of the following criteria nih.govbiorxiv.org:

Molecular Weight (MW) ≤ 500 Daltons

Octanol-Water Partition Coefficient (LogP) ≤ 5

Hydrogen Bond Donors (HBD) ≤ 5

Hydrogen Bond Acceptors (HBA) ≤ 10

The properties of this compound have been calculated and evaluated against Lipinski's Rule of Five.

| Property | Value for this compound | Lipinski's Rule | Compliance |

|---|---|---|---|

| Molecular Weight (g/mol) | 229.23 | ≤ 500 | Yes |

| LogP (calculated) | ~2.6 | ≤ 5 | Yes |

| Hydrogen Bond Donors | 1 | ≤ 5 | Yes |

| Hydrogen Bond Acceptors | 3 | ≤ 10 | Yes |

Based on this analysis, this compound does not violate any of the criteria of Lipinski's Rule of Five, suggesting it possesses physicochemical properties consistent with good oral bioavailability and "drug-likeness."

Mechanistic Elucidation at the Molecular and Cellular Level Excluding Clinical Studies

Investigation of Intracellular Signaling Pathways Modulated by 6-(Benzyloxy)nicotinic Acid Derivatives

The parent compound, nicotinic acid (niacin), and its derivatives are known to interact with specific G protein-coupled receptors (GPCRs), notably GPR109A (also known as HM74A). nih.govresearchgate.netzen-bio.com Activation of this Gi protein-coupled receptor can trigger multiple downstream signaling events. nih.govzen-bio.com

Studies on nicotinic acid receptor agonists have shown the potential to differentially activate downstream effectors. For instance, activation of GPR109A can lead to the inhibition of adenylyl cyclase, reducing intracellular cyclic AMP (cAMP) levels. youtube.com Concurrently, it can modulate other pathways, such as the phospholipase A₂ (PLA₂)/arachidonic acid (AA) pathway. osti.gov Activation of the HM74A receptor has been shown to synergistically enhance UTP- and bradykinin-mediated arachidonic acid release in a manner sensitive to pertussis toxin, indicating Gi protein involvement. osti.gov

Furthermore, nicotinic acid receptor activation can lead to calcium mobilization and enhance bradykinin-promoted calcium signaling. osti.gov There is also evidence of crosstalk with kinase cascades; for example, HM74A activation can increase ERK1/2 activation stimulated by the bradykinin (B550075) receptor. osti.gov While direct studies on this compound's specific modulation of these pathways are less common, its structural similarity to nicotinic acid suggests it may interact with similar signaling networks. The complexity of these pathways indicates that derivatives could be designed to selectively engage therapeutic pathways while avoiding others that might lead to undesirable effects. zen-bio.com

Detailed Analysis of Enzyme Inhibition Mechanisms

A primary mechanism of action for many nicotinic acid derivatives, particularly in the context of oncology, is the inhibition of nicotinamide (B372718) phosphoribosyltransferase (NAMPT). patsnap.comfrontiersin.org NAMPT is the rate-limiting enzyme in the salvage pathway that synthesizes nicotinamide adenine (B156593) dinucleotide (NAD⁺) from nicotinamide (NAM). patsnap.comnih.govfrontiersin.org Due to their high metabolic and proliferative rates, many cancer cells are highly dependent on this pathway for NAD⁺ regeneration to fuel energy production and DNA repair. patsnap.com

NAMPT inhibitors, including those structurally related to this compound, typically function as competitive inhibitors. They occupy the active site of NAMPT where the natural substrate, nicotinamide, would normally bind. patsnap.com This binding competition blocks the conversion of NAM to nicotinamide mononucleotide (NMN), the direct precursor to NAD⁺. patsnap.comfrontiersin.org The crystal structure of NAMPT reveals a homodimer with two active sites at the dimer interface, which includes a tunnel-shaped cavity extending from the nicotinamide-binding site that inhibitors can occupy. frontiersin.org

The inhibition of NAMPT leads to a significant depletion of the cellular NAD⁺ pool. patsnap.com This has cascading effects on cellular metabolism, including ATP depletion, impaired glycolysis, and reduced activity of NAD⁺-dependent enzymes like sirtuins and poly(ADP-ribose) polymerases (PARPs). patsnap.com Ultimately, this metabolic stress can drive cells toward apoptosis. patsnap.comfrontiersin.org

Some research has also explored the potential for nicotinic acid and its derivatives to inhibit other enzymes. For example, due to their pyridine (B92270) functionality, nicotinic acid and nicotinamide have been shown to inhibit certain cytochrome P450 enzymes, such as CYP2D6, through the coordination of the pyridine nitrogen atom to the heme iron. nih.gov

Table 1: Examples of NAMPT Inhibitors and their Reported Mechanisms

| Compound | Mechanism of Action | Consequence of Inhibition |

| FK866 (APO866) | Competitive inhibitor of NAMPT, binding to the nicotinamide-binding site. patsnap.com | NAD⁺ depletion, leading to metabolic stress and apoptosis. patsnap.com |

| GNE-617 | Potent and competitive NAMPT inhibitor with a biochemical IC₅₀ of 5 nM. nih.gov | Reduces cellular NAD⁺ and ATP, promoting cell death. nih.gov |

| OT-82 | Inhibits NAMPT, leading to NAD⁺ and ATP depletion. frontiersin.org | Induces apoptotic cell death, particularly in hematopoietic malignancies. frontiersin.org |

| KPT-9274 | Dual inhibitor of NAMPT and p21-activated kinase 4 (PAK4). patsnap.com | Blocks NAD⁺ biosynthesis and interferes with cancer cell survival and migration signals. patsnap.com |

Disruption of Protein-Protein Interactions at a Molecular Level

The inhibition of protein-protein interactions (PPIs) is a promising strategy in drug design, targeting key cellular processes like growth and differentiation. nih.gov Small molecules can be designed to mimic secondary protein structures, such as alpha-helices, to disrupt these interactions. nih.gov

While direct evidence of this compound disrupting specific PPIs is not extensively documented in the available literature, the concept of "molecular glues" or stabilizers offers a related mechanism. Some small molecules can enhance or stabilize PPIs rather than disrupt them. researchgate.netrsc.org For example, covalent modification of a specific cysteine residue on the 14-3-3σ protein by a small molecule was shown to stabilize its interaction with partner proteins, a mechanism with implications for cancer pathways. researchgate.netrsc.org

Given that nicotinic acid derivatives act on enzymes and receptors, they inherently modulate interactions between these proteins and their substrates or ligands. The competitive inhibition of NAMPT, for instance, is a form of disrupting the enzyme-substrate interaction. patsnap.com However, research specifically detailing the disruption of larger, signaling-complex PPIs by this compound derivatives remains an area for further investigation.

Impact on Cellular Metabolism and Biosynthetic Pathways (e.g., NAD Salvage Pathway)

The most significant metabolic impact of this compound derivatives that function as NAMPT inhibitors is the profound disruption of the NAD⁺ salvage pathway. patsnap.comfrontiersin.org In mammalian cells, NAD⁺ can be synthesized through three main routes: the de novo pathway from tryptophan, the Preiss-Handler pathway from nicotinic acid (NA), and the salvage pathway from nicotinamide (NAM). nih.govnih.govresearchgate.net The salvage pathway, where NAMPT is the key enzyme, is responsible for recycling the majority (around 85%) of the cellular NAD⁺ pool. frontiersin.org

By inhibiting NAMPT, these compounds effectively shut down this primary recycling route. patsnap.com The resulting NAD⁺ depletion has far-reaching consequences, as NAD⁺ is an essential cofactor for hundreds of redox reactions in glycolysis, the TCA cycle, and oxidative phosphorylation, which are central to ATP production. patsnap.comresearchgate.net

Furthermore, NAD⁺ is a necessary substrate for several signaling enzymes:

Sirtuins (SIRTs): A class of NAD⁺-dependent deacetylases that regulate metabolism, DNA repair, and longevity. frontiersin.orgnih.gov Reduced NAD⁺ levels impair sirtuin activity.

Poly(ADP-ribose) polymerases (PARPs): Enzymes critical for DNA repair and responding to cellular stress. patsnap.com Their function is compromised by a lack of NAD⁺.

The reliance of cancer cells on the NAMPT-driven salvage pathway makes it an attractive therapeutic target. nih.gov Normal cells may be able to compensate for NAMPT inhibition by utilizing other NAD⁺ biosynthetic pathways, such as the Preiss-Handler pathway, if the enzyme nicotinic acid phosphoribosyltransferase (NAPRT1) is present and nicotinic acid is available. nih.govnih.gov This differential dependency forms the basis of the therapeutic strategy. Supplementation with nicotinic acid can sometimes rescue normal tissues from the effects of NAMPT inhibition while preserving the anti-tumor effect in tumors that lack NAPRT1. nih.gov

Cellular Target Identification and Validation Studies

The primary and most validated cellular target for many anticancer nicotinic acid derivatives is the enzyme NAMPT. patsnap.comfrontiersin.org Initial target identification often comes from high-throughput screening of chemical libraries against cell lines, followed by structural improvements. frontiersin.org

Validation of NAMPT as the target is achieved through several methods:

Biochemical Assays: Demonstrating direct, competitive inhibition of purified NAMPT enzyme activity in vitro. For example, the inhibitor GNE-617 was confirmed to be a potent competitive NAMPT inhibitor with a biochemical IC₅₀ of 5 nM. nih.gov

Cellular Assays: Showing that treatment of cells with the compound leads to the expected downstream biological consequences, namely the depletion of NAD⁺ and ATP, followed by cell death. frontiersin.orgnih.gov

Rescue Experiments: Demonstrating that the cytotoxic effects of the inhibitor can be reversed by supplying cells with downstream products of the inhibited enzyme, such as nicotinamide mononucleotide (NMN) or by providing substrates for alternative NAD⁺ synthesis pathways like nicotinic acid (in NAPRT1-proficient cells). nih.govnih.gov

Beyond NAMPT, the G protein-coupled receptor GPR109A (HM74A) has been identified and validated as a high-affinity receptor for nicotinic acid itself, mediating some of its metabolic and vasodilatory effects. nih.govresearchgate.net This identification was achieved by screening orphan GPCRs for responses to nicotinic acid in functional assays. nih.govresearchgate.net Modern target identification platforms leverage genetic screening, such as CRISPR-based methods, to uncover the molecular targets of small molecules by identifying which gene knockouts confer resistance to the compound's effects. nih.gov

Applications in Chemical Biology and Drug Discovery

Utility as a Versatile Synthetic Intermediate and Building Block

The chemical architecture of 6-(benzyloxy)nicotinic acid makes it a highly useful building block in organic synthesis. The carboxylic acid group provides a reactive site for coupling reactions, most commonly the formation of amide bonds, which are prevalent in a vast array of pharmaceuticals and biologically active compounds. The benzyloxy group serves as a stable protecting group for the hydroxyl functionality on the pyridine (B92270) ring, which can be readily removed under various conditions, such as hydrogenolysis, to reveal the free hydroxyl group for further functionalization.

This dual functionality allows for the sequential and controlled introduction of molecular complexity. For instance, the carboxylic acid can be activated and reacted with a diverse range of amines to generate a library of amide derivatives. Subsequently, the removal of the benzyl (B1604629) group can unmask the 6-hydroxy-nicotinic acid scaffold, which can then participate in further reactions, such as etherification or esterification, to introduce additional diversity. This strategic use of this compound as an intermediate facilitates the construction of complex molecular frameworks from simpler, readily available starting materials.

The pyridine core itself is a well-established pharmacophore found in numerous approved drugs, contributing to favorable interactions with biological targets through hydrogen bonding and π-stacking. The incorporation of the this compound moiety can, therefore, be a strategic decision in the design of new therapeutic agents to enhance their pharmacological properties.

Design and Synthesis of Chemical Probes for Biological Systems

While direct literature specifically detailing the use of this compound in the synthesis of chemical probes is not extensively available, its inherent properties make it a suitable candidate for such applications. Chemical probes are essential tools in chemical biology for understanding the function of proteins and other biomolecules in their native environment. These probes typically consist of three key components: a recognition element that binds to the target, a reactive group for covalent modification, and a reporter tag for detection or visualization.

The structure of this compound offers a platform for the modular assembly of such probes. The carboxylic acid can be coupled to a linker that is further attached to a reporter tag, such as a fluorophore, a biotin (B1667282) moiety for affinity purification, or a bioorthogonal handle for click chemistry. The pyridine ring, as part of a larger pharmacophore, can serve as the recognition element that directs the probe to its biological target.

Furthermore, the benzyloxy group could be strategically replaced with a photoreactive group, such as a diazirine or a benzophenone, to create photoaffinity labeling probes. nih.govnih.gov These probes, upon irradiation with UV light, form a highly reactive species that can covalently bind to the target protein in close proximity to the binding site, enabling the identification of direct binding partners and the mapping of binding sites. The synthesis of such probes would involve the initial coupling of the carboxylic acid of this compound, followed by debenzylation and subsequent introduction of the photoreactive moiety.

Scaffold Optimization for Lead Compound Identification and Development

In the process of drug discovery, lead optimization is a critical phase where an initial "hit" compound with promising biological activity is chemically modified to improve its potency, selectivity, and pharmacokinetic properties. nih.govscience.govyoutube.com The core structure of a molecule, often referred to as its scaffold, plays a pivotal role in this process. The this compound framework can be considered a "privileged scaffold" – a molecular framework that is capable of binding to multiple biological targets.

Medicinal chemists can utilize the this compound scaffold as a starting point for scaffold hopping, a strategy used to identify novel and patentable chemical series with improved drug-like properties. researcher.lifenih.govnih.govchemrxiv.org By systematically modifying the substituents on the pyridine ring and varying the groups attached to the amide bond, researchers can explore the structure-activity relationship (SAR) and identify key interactions with the target protein.

For example, a library of compounds can be synthesized by reacting this compound with a diverse set of amines. The resulting amides can then be debenzylated to expose the 6-hydroxyl group, which can be further modified to probe for additional binding interactions. This systematic approach allows for the fine-tuning of the molecule's properties to achieve the desired therapeutic profile. While specific examples of large-scale lead optimization programs centered solely on the this compound scaffold are not prominently featured in publicly available literature, its structural motifs are present in various biologically active compounds, suggesting its potential in such endeavors.

Integration into Natural Product Analog Synthesis Programs (e.g., Myxochelin)

One of the most well-documented applications of nicotinic acid derivatives, and by extension, the protected form this compound, is in the synthesis of natural product analogs. A notable example is the synthesis of analogs of Myxochelin, a family of catecholate-type siderophores produced by myxobacteria. nih.govresearchgate.netnih.govpreprints.org

In a 2021 study by Frank et al., researchers reported the discovery and synthesis of new myxochelin congeners that incorporate a nicotinic acid moiety. nih.gov To confirm the structures and to generate novel analogs for biological testing, a total synthesis approach was employed. This synthesis utilized nicotinic acid as a key building block, which was coupled to a lysine-derived scaffold.

The general synthetic strategy involved the amide coupling of a protected lysine (B10760008) derivative with the desired carboxylic acid. In the context of creating diverse analogs, this compound would be an ideal starting material. The synthesis would proceed by activating the carboxylic acid of this compound and reacting it with one of the amino groups of a suitably protected lysine derivative. The second amino group could then be coupled with another carboxylic acid, such as 2,3-bis(benzyloxy)benzoic acid, another key component of the myxochelin scaffold. The final steps would involve the removal of the protecting groups, including the benzyl group from the nicotinic acid moiety, to yield the final myxochelin analog. researchgate.net

This approach allows for the systematic variation of the aromatic components of the myxochelin structure, enabling the exploration of structure-activity relationships and the development of new analogs with potentially improved biological activities. The use of this compound in this context highlights its value in facilitating the synthesis of complex natural product-like molecules.

Future Research Directions and Unexplored Avenues

Development of Novel and Efficient Synthetic Methodologies

The synthesis of nicotinic acid and its derivatives has traditionally relied on chemical methods, such as the oxidation of 5-ethyl-2-methylpyridine, which can require harsh conditions and generate significant waste. nih.gov Future research should pivot towards more efficient and environmentally benign synthetic strategies for 6-(benzyloxy)nicotinic acid and its analogs.

Key areas for exploration include:

Biocatalytic Processes: Leveraging the power of enzymes and whole-cell biocatalysts offers a promising alternative to traditional chemical synthesis. frontiersin.org Enzymatic processes can provide high conversion rates under mild reaction conditions, reducing energy consumption and by-product formation. frontiersin.org Research into nitrile-hydrolyzing enzymes, for instance, could be adapted for the synthesis of nicotinic acid precursors, offering a greener pathway. frontiersin.org

One-Pot Syntheses: The development of one-pot reactions, where multiple synthetic steps are carried out in a single reactor, can significantly improve efficiency. An efficient one-pot synthesis has been reported for related 6-(benzyloxy)-quinolinone derivatives, suggesting this approach is a viable and valuable avenue for this compound. researchgate.net

Catalytic Systems: Exploring novel catalytic systems, such as those involving V2O5 and other metal oxides used in the oxidative ammonolysis of 3-methylpyridine, could lead to more efficient production of key intermediates. nih.gov

| Synthetic Approach | Potential Advantages | Relevant Precedent |

| Biocatalysis | High selectivity, mild conditions, eco-friendly frontiersin.org | Enzymatic synthesis of nicotinic acid frontiersin.org |

| One-Pot Synthesis | Increased efficiency, reduced waste, lower cost researchgate.net | Synthesis of 6-(benzyloxy)quinolinones researchgate.net |

| Advanced Catalysis | High conversion rates and yields nih.gov | V2O5-based catalysts for 3-cyanopyridine production nih.gov |

Exploration of Additional Biological Targets and Mechanisms of Action

While nicotinic acid is well-known for its lipid-modifying effects, primarily mediated through the G protein-coupled receptor GPR109A (HCA2), the 6-(benzyloxy) substitution could significantly alter its pharmacological profile, directing it toward new biological targets. wikipedia.orgnih.gov

Future investigations should look beyond lipid metabolism:

Nicotinic Acetylcholine Receptors (nAChRs): Research on the related compound 6-hydroxy-L-nicotine has shown that it can bind to nAChRs and exert effects on cancer cell lines. nih.govnih.gov This precedent strongly suggests that this compound should be screened for activity at various nAChR subtypes, which are important therapeutic targets for neurological and inflammatory diseases. nih.govnih.gov

Antimicrobial Activity: Novel derivatives of nicotinic acid, such as acylhydrazones and 1,3,4-oxadiazoles, have demonstrated antibacterial properties. mdpi.com This opens an unexplored avenue to synthesize and evaluate this compound derivatives as potential antimicrobial agents against pathogenic bacteria. mdpi.com

Enzyme Inhibition: The parent compound, nicotinic acid, inhibits key enzymes in triglyceride synthesis, such as diacylglycerol O-acyltransferase 2 (DGAT2). wikipedia.org Future work could explore whether the benzyloxy moiety enhances or alters this inhibitory activity or confers inhibitory potential against other enzymes implicated in metabolic or proliferative diseases.

Advanced Computational Approaches for Rational Design

Rational drug design, utilizing in silico computational tools, can accelerate the discovery of new lead compounds while reducing the time and cost associated with traditional synthesis and screening. nih.gov This approach is particularly well-suited for exploring the therapeutic potential of the this compound scaffold.

Prospective computational studies include:

Molecular Docking and Virtual Screening: As demonstrated with 6-hydroxy-L-nicotine, in silico analyses can effectively predict the binding affinity of ligands to specific receptor sites, such as those on nAChRs. nih.gov Similar molecular docking studies could be used to screen virtual libraries of this compound derivatives against a wide range of biological targets, identifying promising candidates for synthesis.

Homology Modeling: For targets where a crystal structure is unavailable, computational homology modeling can be used to construct a three-dimensional model. This technique has been applied to model various subunits of human nAChRs, providing a structural basis for designing novel ligands. nih.gov

Quantitative Structure-Activity Relationship (QSAR): Once initial activity data are obtained, QSAR models can be developed to correlate the chemical structure of this compound derivatives with their biological activity, guiding the design of more potent and selective compounds.

Integration with Omics Technologies for Comprehensive Biological Profiling

"Omics" technologies provide a holistic view of biological systems by measuring entire collections of molecules, such as genes (genomics), transcripts (transcriptomics), proteins (proteomics), and metabolites (metabolomics). youtube.com Integrating these approaches can offer a comprehensive understanding of the biological effects of this compound.

Future research should incorporate:

Proteomics: This can be used to identify the direct protein targets and off-target effects of the compound. Mass spectrometry-based proteomics can reveal changes in protein expression and post-translational modifications, providing insights into the pathways modulated by the compound. nih.govmdpi.com

Metabolomics: By profiling changes in small-molecule metabolites, metabolomics can elucidate the compound's impact on cellular metabolism. nih.gov Integrated metabolomics and proteomics studies have already highlighted alterations in nicotinamide (B372718) and nicotinic acid pathways in lung adenocarcinoma, demonstrating the power of this approach to connect the compound's metabolism to disease states. researchgate.netnih.gov

Transcriptomics: Analyzing changes in gene expression following treatment with this compound can reveal the upstream regulatory networks affected by the compound.

| Omics Technology | Research Question | Potential Outcome |

| Proteomics | What proteins does the compound interact with? | Identification of novel targets and off-targets nih.gov |

| Metabolomics | How does the compound alter cellular metabolism? | Understanding of metabolic impact and mechanism of action nih.gov |

| Transcriptomics | Which gene expression patterns are changed? | Insight into upstream signaling and regulatory pathways nih.gov |

Investigation of Stereochemical Effects on Activity and Selectivity

While this compound itself is achiral, many of its future derivatives could contain stereocenters. Stereochemistry often has a profound impact on a drug's biological activity, affecting everything from target binding to cellular uptake and metabolism. nih.gov

Unexplored avenues in this area include:

Synthesis of Chiral Derivatives: Future synthetic efforts should focus on creating derivatives of this compound with one or more chiral centers, for example, by modifying the benzyloxy group or adding chiral substituents to the pyridine (B92270) ring.

Stereoselective Activity: It is crucial to evaluate the individual enantiomers or diastereomers of these new derivatives separately. Research on other compounds has shown that biological activity can reside in a single stereoisomer. nih.gov

Stereoselective Uptake: The cellular uptake of drug molecules can be mediated by stereospecific transport systems. Studies on compounds like 3-Br-acivicin have revealed that differences in the antimalarial activity of its isomers were likely due to stereoselective uptake rather than differences in target binding. nih.gov Investigating whether a similar phenomenon exists for chiral derivatives of this compound could be critical for developing effective therapeutic agents.

Q & A

Q. What are the recommended synthetic routes for preparing 6-(Benzyloxy)nicotinic acid, and how can reaction efficiency be optimized?

Answer: A common approach involves benzylation of 6-hydroxynicotinic acid using benzyl bromide or benzyl chloride in the presence of a base (e.g., K₂CO₃ or NaH) in polar aprotic solvents like DMF or DMSO. For optimization:

- Temperature control : Maintain 60–80°C to balance reaction rate and byproduct formation.

- Catalyst selection : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance benzyl group transfer efficiency.

- Purity assessment : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 1:1) or HPLC (C18 column, 0.1% formic acid in water/acetonitrile gradient) .

Post-synthesis, purify via recrystallization (ethanol/water mixture) or column chromatography (silica gel, chloroform/methanol eluent).

Q. How should researchers characterize this compound to confirm structural integrity and purity?

Answer:

- Spectroscopic analysis :

- ¹H/¹³C NMR : Verify benzyloxy proton signals at δ 5.2–5.4 ppm (singlet) and aromatic protons in the pyridine ring (δ 7.5–8.5 ppm). Carboxylic acid protons may appear broad (~δ 12–13 ppm) or be absent due to exchange .

- FT-IR : Confirm carbonyl (C=O) stretch at ~1700 cm⁻¹ and C-O-C (benzyloxy) at ~1250 cm⁻¹.

- Thermal analysis : Use DSC to determine melting point (expected >150°C; deviations suggest impurities) .

- Purity validation : Employ HPLC with UV detection (λ = 254 nm) and compare retention time against a certified reference standard.

Q. What are the critical storage conditions to maintain the stability of this compound in laboratory settings?

Answer:

- Temperature : Store at 2–8°C in airtight containers to prevent hydrolysis of the benzyloxy group.

- Light sensitivity : Protect from UV exposure using amber glassware.

- Humidity control : Use desiccants (silica gel) to avoid moisture-induced degradation.

- Long-term stability : Conduct accelerated aging studies (40°C/75% RH for 6 months) and monitor via HPLC for degradation products like 6-hydroxynicotinic acid .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reaction yields for benzylation of nicotinic acid derivatives?

Answer: Discrepancies often arise from differences in:

- Substrate activation : Pre-activate 6-hydroxynicotinic acid by silylation (e.g., TMSCl) to enhance benzyloxy group incorporation.

- Solvent polarity : Compare DMF (high polarity, faster kinetics) vs. THF (lower polarity, fewer side reactions).

- Byproduct analysis : Use LC-MS to identify competing pathways (e.g., over-benzylation or esterification).

Statistical tools like Design of Experiments (DoE) can isolate critical factors (e.g., temperature, stoichiometry) .

Q. What advanced analytical techniques are suitable for studying the degradation pathways of this compound under physiological conditions?

Answer:

- LC-QTOF-MS : Identify degradation products (e.g., debenzylated metabolites or oxidized intermediates) in simulated gastric fluid (pH 1.2) or phosphate buffer (pH 7.4).

- Isotopic labeling : Use deuterated benzyl groups to trace cleavage mechanisms via mass spectrometry .

- Kinetic modeling : Apply pseudo-first-order kinetics to quantify degradation rates and activation energies .

Q. How can computational chemistry aid in predicting the reactivity of this compound in catalytic systems?

Answer:

- DFT calculations : Optimize molecular geometry and calculate frontier orbital energies (HOMO/LUMO) to predict nucleophilic/electrophilic sites.

- Docking studies : Model interactions with enzymes (e.g., oxidoreductases) to assess potential biocatalytic modifications.

- Solvent effects : Use COSMO-RS simulations to evaluate solvent impact on reaction thermodynamics .

Q. What strategies mitigate challenges in isolating this compound from complex reaction mixtures?

Answer:

- pH-selective extraction : Adjust to pH 3–4 (carboxylic acid pKa ~2.5) to protonate the compound and partition into organic layers (ethyl acetate).

- Ion-exchange chromatography : Use Dowex resin (H⁺ form) to separate acidic byproducts.

- Crystallization additives : Add seed crystals or co-solvents (e.g., acetonitrile) to improve yield and crystal habit .

Methodological Notes

- Safety protocols : Follow guidelines for handling benzylating agents (e.g., benzyl bromide: toxic, lachrymator) and use fume hoods with appropriate PPE .

- Data validation : Cross-reference experimental results with NIST thermodynamic databases for enthalpy/entropy values of related benzoic acid derivatives .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.